molecular formula C15H20ClFN2O2 B12729023 N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride CAS No. 90183-12-3

N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride

Cat. No.: B12729023
CAS No.: 90183-12-3
M. Wt: 314.78 g/mol
InChI Key: DNVKCWXLHJDPBI-UHFFFAOYSA-N
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Description

N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its unique structure and potential applications in various fields, including drug discovery and medicinal chemistry. The bicyclic structure of the compound, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring, contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-Azabicyclo(222)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride typically involves multiple steps One common route includes the formation of the azabicyclo[22The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzamide ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride is unique due to its specific combination of fluoro and methoxy substituents on the benzamide ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .

Properties

CAS No.

90183-12-3

Molecular Formula

C15H20ClFN2O2

Molecular Weight

314.78 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C15H19FN2O2.ClH/c1-20-14-3-2-11(16)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18;/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19);1H

InChI Key

DNVKCWXLHJDPBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)NC2CN3CCC2CC3.Cl

Origin of Product

United States

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